molecular formula C15H15ClN2O2S B2596287 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride CAS No. 2034528-67-9

4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride

Cat. No. B2596287
CAS RN: 2034528-67-9
M. Wt: 322.81
InChI Key: FFCHBOUPBJOCFU-UHFFFAOYSA-N
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Description

4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. FMME is a thiazole derivative that possesses a furan ring and a methoxy-methylphenyl group, making it a unique compound with diverse properties.

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Activities of Azole Derivatives: Derivatives starting from furan compounds have been synthesized, showing activity against microorganisms. Compounds synthesized from furan carbohydrazide, including triazole derivatives, were tested for their antimicrobial activities, with some displaying significant inhibition against tested bacteria and fungi (Başoğlu et al., 2013).

Anticancer Applications

  • Anticancer Evaluation of Thiazol-4-amine Derivatives: New derivatives synthesized for anticancer activity testing against human cancer cell lines showed promising results. Compounds were evaluated against breast, lung, prostate, and breast cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019).

Insecticidal Applications

  • Insecticidal Activity of Thiazol-2-amine Derivatives: A series of thiazol-2-amines synthesized from furan and related compounds showed significant insecticidal activity against certain pests. Preliminary bioassays indicated notable efficacy at specific concentrations (Xian, 2011).

Organosilicon Synthesis

  • Synthesis Involving Furan and Thiophene Derivatives: Research on the synthesis of isocyanates from furan and thiophene series highlighted methods involving silylation of starting amines. This pathway demonstrates the versatility of furan derivatives in synthesizing compounds with potential applications in materials science and chemistry (Lebedev et al., 2006).

properties

IUPAC Name

4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S.ClH/c1-10-7-12(18-2)3-4-13(10)16-15-17-14(9-20-15)11-5-6-19-8-11;/h3-9H,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCHBOUPBJOCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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